REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[OH:11].Br[CH2:13][C:14]([OH:16])=[O:15]>CC(CC)=O>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[O:11][CH2:13][C:14]([OH:16])=[O:15]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)O
|
Name
|
|
Quantity
|
5.76 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)O
|
Name
|
|
Quantity
|
23 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)CC
|
Name
|
|
Quantity
|
95 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a two-neck flask provided with a condenser
|
Type
|
ADDITION
|
Details
|
is added dropwise under hot conditions
|
Type
|
TEMPERATURE
|
Details
|
The heating is maintained for a further 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction medium is cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
FILTRATION
|
Details
|
The solid collected by filtration
|
Type
|
ADDITION
|
Details
|
is taken up in a mixture of ethyl acetate and of 1N HCl in water
|
Type
|
CUSTOM
|
Details
|
Both phases are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted once with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic phases are collected
|
Type
|
CUSTOM
|
Details
|
dried on magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated until the first crystals
|
Type
|
ADDITION
|
Details
|
Heptane is added (about 20% of the remaining volume), and the formed precipitate
|
Type
|
CUSTOM
|
Details
|
is recovered
|
Type
|
WASH
|
Details
|
rinsed with heptane
|
Type
|
CUSTOM
|
Details
|
dried until it
|
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)OCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.04 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 75.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |